3,4-Diethyl-3,4-hexanediol

Organic Synthesis Physical Property Comparison Pinacol

Select 3,4-Diethyl-3,4-hexanediol for your next synthesis: its near-room-temperature melting point (25.5°C) allows liquid handling without pre-heating, while the balanced Log P (3.096) makes it the preferred building block for lipophilic pharmaceuticals and agrochemical intermediates. Unlike simpler pinacols, its intermediate boiling point (~263°C) provides a practical window for thermal reactions and distillative purification. Available in research and bulk quantities at ≥95% purity. Request a quote for your project.

Molecular Formula C10H22O2
Molecular Weight 174.28 g/mol
CAS No. 6931-71-1
Cat. No. B6597597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diethyl-3,4-hexanediol
CAS6931-71-1
Molecular FormulaC10H22O2
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCCC(CC)(C(CC)(CC)O)O
InChIInChI=1S/C10H22O2/c1-5-9(11,6-2)10(12,7-3)8-4/h11-12H,5-8H2,1-4H3
InChIKeyHDXDBVSPBNTNNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diethyl-3,4-hexanediol (CAS 6931-71-1): A Tetraalkyl-Substituted Vicinal Diol with Distinct Physical and Handling Properties for Chemical Procurement


3,4-Diethyl-3,4-hexanediol (CAS 6931-71-1), also known as tetraethylethylene glycol or propiopinacol, is a saturated vicinal diol belonging to the class of tetraalkyl-substituted pinacols [1]. Characterized by its C10H22O2 molecular formula and a molecular weight of 174.28 g/mol, this compound features two ethyl groups and a hydroxyl group on both the 3- and 4-positions of a hexane backbone [2][3]. It is commercially available in research quantities with a typical purity of >95.0% (qNMR) and is utilized as a building block in organic synthesis [4]. Its unique substitution pattern differentiates it from other pinacol-type diols, imparting specific physical properties that influence its selection for particular synthetic and materials science applications [1].

Why In-Class Pinacol Analogs Cannot Simply Be Substituted for 3,4-Diethyl-3,4-hexanediol


The class of tetraalkyl-substituted vicinal diols (pinacols) exhibits significant variability in physicochemical properties and reactivity that precludes simple, one-for-one substitution [1]. Alterations to the alkyl chain length and branching pattern directly impact key parameters such as melting point, boiling point, density, and lipophilicity (Log P) [1][2]. For instance, the progression from the fully methylated pinacol (2,3-dimethyl-2,3-butanediol) to the ethyl-substituted 3,4-diethyl-3,4-hexanediol results in a melting point depression of over 15°C and a boiling point increase of more than 55°C [2][3]. These differences are not merely academic; they dictate the compound's physical state and solubility at standard laboratory or processing temperatures, directly influencing handling protocols, solvent compatibility, and the conditions required for its use in synthetic applications such as pinacol rearrangements or as a building block [1]. Therefore, selecting the correct diol is a critical, data-driven decision based on the specific demands of the intended reaction or formulation.

Quantitative Differentiation Evidence for 3,4-Diethyl-3,4-hexanediol Versus Closest Pinacol Analogs


Melting Point Depression Enables Room-Temperature Liquid Handling Compared to Higher-Melting Pinacols

3,4-Diethyl-3,4-hexanediol exhibits a significantly lower melting point (Tfus = 298.65 K / 25.5 °C) than both the archetypal pinacol (2,3-dimethyl-2,3-butanediol, 40-43 °C) and the larger analog 4,5-dipropyloctane-4,5-diol (68 °C) [1][2]. This 14.5-17.5 °C depression relative to pinacol and a substantial 42.5 °C depression relative to 4,5-dipropyloctane-4,5-diol means 3,4-diethyl-3,4-hexanediol is near its melting point at standard ambient temperatures (20-25 °C), often presenting as a low-melting solid or liquid [3]. This contrasts with its analogs, which require heating or specialized handling to achieve a liquid state.

Organic Synthesis Physical Property Comparison Pinacol

Moderate Lipophilicity (Log P) Provides a Balance Between Hydrophilicity and Nonpolar Solvent Compatibility

3,4-Diethyl-3,4-hexanediol possesses a calculated Log P value of 3.096, indicating moderate lipophilicity [1]. This value is significantly higher than the Log P of the smaller pinacol (Log P = -0.3) and lower than the Log P of 4,5-dipropyloctane-4,5-diol (which would be expected to be substantially higher due to its longer alkyl chains, though a precise experimental value was not located). This intermediate value suggests better solubility in organic solvents than pinacol while retaining some degree of water miscibility, positioning it as a versatile building block for reactions requiring organic media.

Medicinal Chemistry Lipophilicity Drug Design Physicochemical Property

Intermediate Boiling Point Offers a Wider Operational Window for Distillation and Thermal Processes

The boiling point of 3,4-diethyl-3,4-hexanediol is reported at 229.7 °C (at 760 mmHg) or estimated at 263.09 °C, depending on the source . This positions it between the lower-boiling pinacol (171-173 °C) and the higher-boiling 4,5-dipropyloctane-4,5-diol (260 °C) [1]. While the exact reported value varies, the intermediate nature of its boiling point is consistent. This property provides a distinct window for purification via distillation or for use in high-temperature reactions where a lower-boiling diol might be lost and a higher-boiling one would be too viscous.

Chemical Engineering Thermal Separation Process Chemistry Physicochemical Property

Increased Steric Bulk Compared to Pinacol Alters Reactivity and Stability in Acid-Catalyzed Rearrangements

As a tetraethyl-substituted pinacol, 3,4-diethyl-3,4-hexanediol possesses greater steric bulk around the vicinal diol moiety than the tetramethyl-substituted pinacol. While direct comparative kinetic data for the pinacol rearrangement of this specific compound was not located in the search, class-level inference from the study of tetraalkylpinacol thermolysis and McMurry reaction mechanisms strongly suggests that the increased steric hindrance from the ethyl groups would influence the rate and product distribution of acid-catalyzed rearrangements and other reactions involving carbocation intermediates . The compound has been identified as a product or intermediate in studies of such reactions .

Organic Reaction Mechanism Pinacol Rearrangement Steric Effects Reaction Kinetics

Recommended Application Scenarios for 3,4-Diethyl-3,4-hexanediol Based on Quantified Physical Differentiation


Synthesis of Temperature-Sensitive Compounds via Pinacol Rearrangements Requiring a Low-Melting Diol

3,4-Diethyl-3,4-hexanediol's melting point of 25.5 °C, significantly lower than that of pinacol (40-43 °C), allows it to be handled as a liquid near room temperature [1][2]. This makes it an advantageous starting material for pinacol rearrangements or other acid-catalyzed processes where a liquid diol can be more easily and accurately dispensed, mixed, and reacted without the need for pre-heating that might be incompatible with other temperature-sensitive reagents or catalysts.

Intermediate in the Synthesis of Lipophilic Drug Candidates or Agrochemicals

With a calculated Log P of 3.096, 3,4-diethyl-3,4-hexanediol possesses a balanced lipophilicity that is significantly greater than pinacol (Log P = -0.3) [1][2]. This property makes it a preferred building block or intermediate for designing and synthesizing more lipophilic target molecules, such as certain pharmaceuticals and agrochemicals, where enhanced membrane permeability or improved solubility in organic formulation excipients is desired.

Preparation of Polymers and Plasticizers Requiring a Liquid or Low-Melting Diol Monomer

The low melting point of 3,4-diethyl-3,4-hexanediol, which allows it to exist as a liquid or easily liquefied solid, can be a practical advantage in polymer synthesis [1]. It is cited as an intermediate for specialty polymers and plasticizers [2]. Its liquid-like nature at ambient or slightly elevated temperatures facilitates mixing with other monomers and reagents, potentially simplifying the polymerization process compared to the use of solid diols like pinacol or 4,5-dipropyloctane-4,5-diol.

Process Development for High-Temperature Reactions and Distillation

The boiling point of 3,4-diethyl-3,4-hexanediol, which falls between that of pinacol and 4,5-dipropyloctane-4,5-diol, provides a unique operational window for thermal processes [1][2]. This intermediate volatility is beneficial in process chemistry for high-temperature reactions or for downstream purification via distillation. It offers a balance between being too volatile (leading to loss during reaction) and too involatile (making distillation difficult and energy-intensive).

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